molecular formula C12H18BrNO4S2 B2567863 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide CAS No. 2176201-79-7

5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide

Cat. No.: B2567863
CAS No.: 2176201-79-7
M. Wt: 384.3
InChI Key: LTZDRKLPIIQADW-UHFFFAOYSA-N
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Description

5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative designed for advanced pharmaceutical and biochemical research. This compound is of significant interest in antimicrobial discovery, particularly against multidrug-resistant bacterial strains. Structurally related 5-bromo-N-alkylthiophene-2-sulfonamide analogues have demonstrated exceptional potency against challenging pathogens like New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae , with one study reporting a remarkably low minimum inhibitory concentration (MIC) of 0.39 µg/mL and a minimum bactericidal concentration (MBC) of 0.78 µg/mL . The proposed mechanism of action for sulfonamides involves the inhibition of bacterial folate biosynthesis. They act as competitive antagonists of para-aminobenzoic acid (PABA), thereby preventing the synthesis of dihydrofolic acid and leading to a bacteriostatic effect . Furthermore, the sulfonamide core is a privileged scaffold in medicinal chemistry, known for its versatility in interacting with various enzymes and receptors through hydrogen bonding and hydrophobic interactions . Beyond its direct antibacterial applications, this compound serves as a valuable chemical intermediate. The bromine atom on the thiophene ring offers a versatile handle for further structural diversification via cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling researchers to synthesize a diverse library of derivatives for structure-activity relationship (SAR) studies . This makes it a crucial building block in the development of novel therapeutic agents and chemical probes. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

5-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO4S2/c13-10-3-4-11(19-10)20(16,17)14-9-12(18-8-7-15)5-1-2-6-12/h3-4,14-15H,1-2,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZDRKLPIIQADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC=C(S2)Br)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Bromination: Introduction of the bromine atom to the thiophene ring.

    Sulfonation: Addition of the sulfonamide group.

    Cyclopentylation: Attachment of the cyclopentyl group with a hydroxyethoxy linker.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. These methods would include precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Medicinal Chemistry

5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide has shown promise as a lead compound in the development of new pharmaceuticals. Its structural features suggest potential applications in:

  • Anticancer Activity : Thiophene derivatives are known to exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that similar compounds can inhibit tumor growth by targeting specific cellular pathways.
  • Anti-inflammatory Properties : The sulfonamide group has been associated with anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. This could make the compound a candidate for treating inflammatory diseases.

Antimicrobial Research

The compound's potential antimicrobial properties are significant, especially against multidrug-resistant pathogens. Studies have indicated that thiophene derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Case Study : A study evaluated the antimicrobial efficacy of various thiophene derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential use in treating infections caused by resistant strains.

Enzyme Inhibition

The sulfonamide moiety in this compound is known for its ability to inhibit specific enzymes, including carbonic anhydrase and proteases. This inhibition can lead to various therapeutic effects.

  • Mechanism of Action : The compound may modulate biochemical pathways involved in inflammation and pain management by interacting with key enzymes. For instance, studies have shown that sulfonamides can effectively inhibit enzymes involved in the inflammatory response, providing a rationale for their use in anti-inflammatory therapies.

Mechanism of Action

The mechanism by which 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide
  • 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonate

Uniqueness

5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide is a complex organic compound belonging to the thiophene derivative class. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H20BrN3O2S2C_{16}H_{20}BrN_{3}O_{2}S_{2}, with a molecular weight of approximately 430.4 g/mol. Its structure includes a bromine atom, a thiophene ring, and a sulfonamide group, which are crucial for its biological interactions.

Research indicates that thiophene derivatives often exhibit significant biological activities through various mechanisms, including enzyme inhibition and receptor modulation. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase (CA) enzymes, which play essential roles in physiological processes such as acid-base balance and respiration.

Biological Activity

  • Antimicrobial Activity :
    • Inhibition of Pathogenic Bacteria : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, analogs have shown moderate activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from subnanomolar to micromolar levels .
    • Case Study : A study on related thiophene derivatives revealed significant inhibition of Pseudomonas aeruginosa and Escherichia coli with MIC values as low as 0.21 µM .
  • Enzyme Inhibition :
    • Carbonic Anhydrase Inhibition : The compound has been investigated for its ability to inhibit different isoforms of carbonic anhydrase. Notably, it has shown effective inhibition against tumor-associated isoforms (hCA IX and XII) in the subnanomolar range . This suggests potential applications in cancer therapy.
  • Cytotoxicity :
    • Cell Viability Assays : Cytotoxicity studies using the MTT assay have demonstrated that certain derivatives exhibit selective cytotoxic effects on cancer cell lines while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is informative:

Compound NameStructural FeaturesBiological Activity
5-methylthiophene-2-carboxamideMethyl group instead of bromineAnticancer activity
N-(4-chlorophenyl)-thiophene-2-carboxamidePhenyl group instead of cyclopentylAnti-inflammatory properties
5-bromo-N-cyclopentylthiophene-2-carboxamideBromine substitution instead of chlorinePotential enzyme inhibition

Q & A

Q. What are the standard synthetic routes for 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

A common approach involves microwave-assisted cross-coupling reactions. For example, a mixture of the brominated precursor, ethynylbenzene derivatives, triethylamine, and palladium/copper catalysts in THF under microwave irradiation (60°C, 10 min) yields the target compound. Post-reaction steps include extraction with EtOAc, washing with acidic/brine solutions, and drying over Na₂SO₄ . Optimization may involve adjusting microwave power, catalyst loading, or solvent polarity to improve yield.

Q. How is the molecular structure of this compound confirmed in synthetic workflows?

Structural validation typically combines NMR (¹H/¹³C) and X-ray crystallography. For sulfonamide derivatives, X-ray studies (e.g., N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide) reveal bond angles and spatial arrangements of substituents, while NMR confirms functional groups and regiochemistry .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

Standard protocols include cytotoxicity screening in cancer cell lines (e.g., U87MG glioma cells). Assays measure IC₅₀ values via MTT or resazurin-based viability tests, with dose-response curves to assess potency .

Advanced Research Questions

Q. How do thermal stability and decomposition profiles impact the handling and storage of this compound?

Differential scanning calorimetry (DSC) data for analogous sulfonamides show decomposition onset temperatures (e.g., 140°C) and energy release (400 J/g). Such data inform storage conditions (e.g., desiccated, low-temperature environments) and safe handling protocols to avoid exothermic decomposition during synthesis .

Q. What strategies address regioselectivity challenges in modifying the thiophene-sulfonamide core?

Regioselective functionalization can be achieved via directed metalation or electrophilic substitution. For example, lithiation at the 5-position of thiophene (due to sulfur’s electron-withdrawing effect) followed by electrophilic quenching enables targeted modifications. Vilsmeier-Haack formylation selectively targets electron-rich positions adjacent to amino groups .

Q. How can contradictory biological activity data between studies be resolved?

Discrepancies may arise from purity variations or assay conditions. Validate compound purity via HPLC (>95%) and standardize assays (e.g., cell passage number, serum concentration). Replicate experiments under controlled conditions, and use orthogonal assays (e.g., Western blot for target engagement) to confirm results .

Q. What methodologies optimize solubility for in vivo studies without compromising stability?

Solubility can be enhanced via co-solvents (e.g., PEG-400, DMSO-water mixtures) or salt formation (e.g., sodium sulfonate). Pre-formulation studies, including shake-flask solubility tests and stability assays under physiological pH, guide optimal formulation .

Q. How do steric and electronic effects of the cyclopentyl-hydroxyethoxy moiety influence reactivity?

The cyclopentyl group introduces steric hindrance, slowing nucleophilic attacks at the sulfonamide nitrogen. The hydroxyethoxy chain enhances hydrophilicity and may participate in hydrogen bonding, affecting binding affinity in biological targets. Computational modeling (DFT) can quantify these effects by analyzing electron density maps and steric maps .

Q. What challenges arise during scale-up of the synthetic route, and how are they mitigated?

Microwave-assisted reactions face scalability issues due to uneven heating in larger batches. Transitioning to conventional heating with optimized stirring and temperature gradients can maintain yield. Stability studies under reflux conditions ensure intermediates remain intact during prolonged reactions .

Methodological Tables

Table 1. Key Synthetic Parameters for Microwave-Assisted Synthesis

ParameterOptimal ConditionImpact on Yield
Microwave Temperature60°CMaximizes coupling efficiency
Catalyst (Pd/Cu) Loading5 mol%Balances cost and reactivity
Reaction Time10 minPrevents degradation

Table 2. Thermal Stability of Analogous Sulfonamides

CompoundDecomposition Onset (°C)Energy Released (J/g)
Sulfonium analog 140400
Diazonium derivative 120>600

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